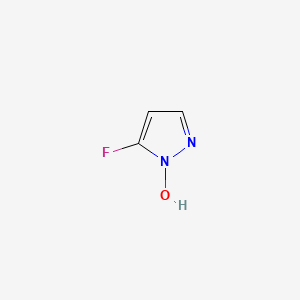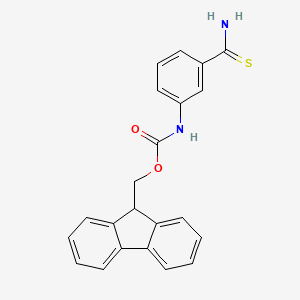
3-(Fmoc-amino)thiobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fmoc-amino)thiobenzamide is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a thiobenzamide scaffold. This compound is of significant interest in organic synthesis, particularly in the field of peptide chemistry, due to the Fmoc group’s utility in protecting amino groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fmoc-amino)thiobenzamide typically involves the reaction of thiobenzamide with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic attack of the amino group on the thiobenzamide to the carbonyl carbon of Fmoc-Cl, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fmoc-amino)thiobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino thiobenzamide.
Oxidation and Reduction: The thiobenzamide moiety can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The amino group can be used in coupling reactions to form peptide bonds, making it valuable in peptide synthesis.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in peptide coupling reactions.
Major Products Formed
Fmoc Deprotection: The major product is the free amino thiobenzamide.
Peptide Coupling: The major products are peptides with the thiobenzamide moiety incorporated at specific positions.
Wissenschaftliche Forschungsanwendungen
3-(Fmoc-amino)thiobenzamide has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups during the synthesis process.
Drug Design: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Bioconjugation: It can be used to attach peptides to various biomolecules, facilitating the study of protein interactions and functions.
Wirkmechanismus
The primary mechanism of action for 3-(Fmoc-amino)thiobenzamide in peptide synthesis involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Fmoc-amino)benzoic Acid: Similar in structure but with a carboxylic acid group instead of a thiobenzamide moiety.
3-(Fmoc-amino)thiophenol: Contains a thiophenol group instead of a thiobenzamide moiety.
Uniqueness
3-(Fmoc-amino)thiobenzamide is unique due to the presence of both the Fmoc-protected amino group and the thiobenzamide moiety. This combination allows for specific applications in peptide synthesis and bioconjugation that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C22H18N2O2S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(3-carbamothioylphenyl)carbamate |
InChI |
InChI=1S/C22H18N2O2S/c23-21(27)14-6-5-7-15(12-14)24-22(25)26-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H2,23,27)(H,24,25) |
InChI-Schlüssel |
CSAPMKYQAVPALI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


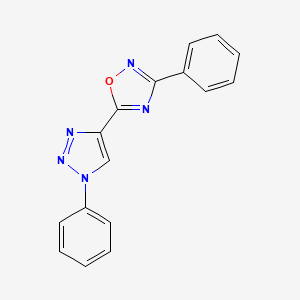

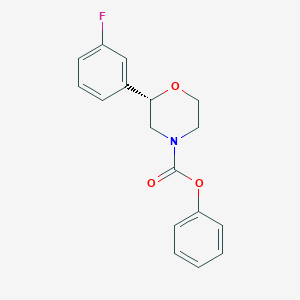
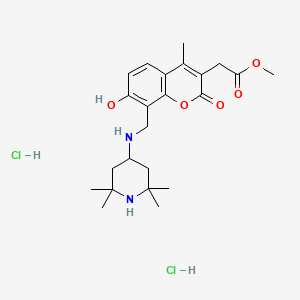
![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
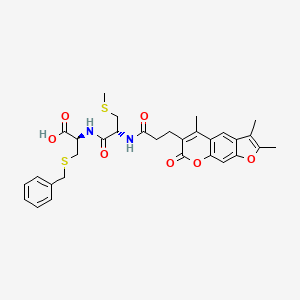
![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
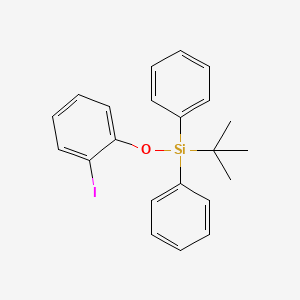
![N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide](/img/structure/B12629540.png)
![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
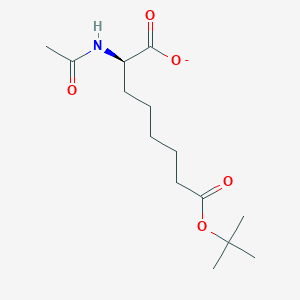
![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
